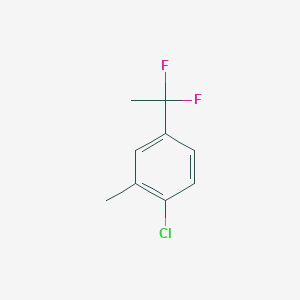
1-Chloro-4-(1,1-difluoroethyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(1,1-difluoroethyl)-2-methylbenzene is an organic compound with the molecular formula C9H10ClF2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a difluoroethyl group, and a methyl group
Méthodes De Préparation
The synthesis of 1-Chloro-4-(1,1-difluoroethyl)-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1-chloro-2-methylbenzene.
Introduction of Difluoroethyl Group: The difluoroethyl group can be introduced through a reaction with a difluoroethylating agent under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Chloro-4-(1,1-difluoroethyl)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The difluoroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles like NaOH or NH3 in polar solvents.
Oxidation: Oxidizing agents like KMnO4 in acidic or basic media.
Reduction: Reducing agents like LiAlH4 in anhydrous conditions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-4-(1,1-difluoroethyl)-2-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism by which 1-Chloro-4-(1,1-difluoroethyl)-2-methylbenzene exerts its effects depends on its interaction with molecular targets. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
The molecular targets and pathways involved vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(1,1-difluoroethyl)-2-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene: This compound has an additional trifluoromethyl group, which may alter its reactivity and applications.
1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propriétés
IUPAC Name |
1-chloro-4-(1,1-difluoroethyl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2/c1-6-5-7(9(2,11)12)3-4-8(6)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLKQNJJZYQKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
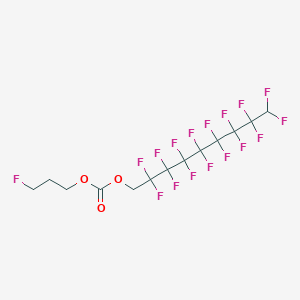


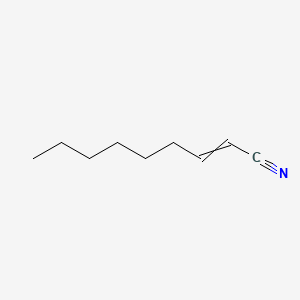
![4-[(2-Chloroethyl)amino]phenol](/img/structure/B12090411.png)
amine](/img/structure/B12090413.png)
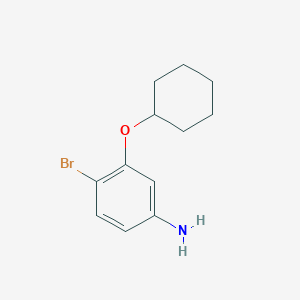

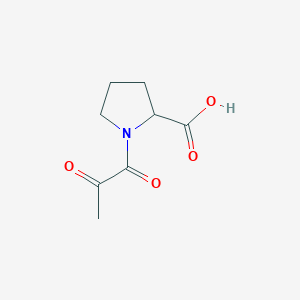
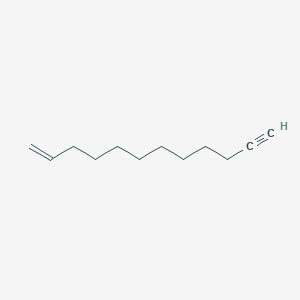


![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B12090438.png)

